(1-Chloroethyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLWADFFABIGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870747 | |

| Record name | (1-Chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-65-1 | |

| Record name | 1-Phenylethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylethyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (1-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1-Chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-chloroethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-CHLOROETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234V97K06A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1-Chloroethyl)benzene CAS number 672-65-1 properties

An In-depth Technical Guide to (1-Chloroethyl)benzene (CAS 672-65-1)

Authored by a Senior Application Scientist

Introduction

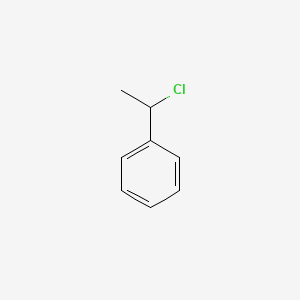

This compound, registered under CAS number 672-65-1, is a halogenated aromatic hydrocarbon that serves as a pivotal intermediate in a multitude of synthetic organic chemistry applications.[1] Structurally characterized by a benzene ring attached to a chloroethyl group, this compound's reactivity is dominated by the benzylic chloride moiety, making it a versatile precursor for pharmaceuticals, dyes, fragrances, and specialized polymers.[1] Presented as a colorless to light yellow liquid, its utility in drug development and material science stems from its ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the 1-phenylethyl group into more complex molecular architectures.[1][2]

This guide provides a comprehensive technical overview of this compound, synthesizing critical data on its physicochemical properties, synthesis and purification protocols, spectroscopic identity, and core applications. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for its safe and effective handling and utilization in a laboratory setting.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are crucial for its application in controlled chemical reactions and for establishing appropriate storage and handling protocols. This compound is a flammable liquid that is insoluble in water but demonstrates good solubility in common organic solvents like ethanol, ether, and acetone.[1][3]

Molecular Structure

The structural arrangement of this compound is foundational to its chemical behavior.

Caption: Molecular structure of this compound.

Data Summary Table

The following table consolidates the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 672-65-1 | [1] |

| Molecular Formula | C₈H₉Cl | [1][4] |

| Molecular Weight | 140.61 g/mol | [1][5] |

| Appearance | Colorless to light yellow liquid | [1][3][6] |

| Boiling Point | 195 °C at 760 mmHg84-94 °C at 20-25 mmHg | [7][8] |

| Density | 1.0631 g/cm³ at 20°C | [3][9] |

| Refractive Index (n²⁵/D) | 1.5250 - 1.528 | [1][3] |

| Flash Point | 44 °C | [7][10] |

| Vapor Pressure | 1.17 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, benzene, acetone | [1][3] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH-Cl), a doublet for the methyl (CH₃) protons, and a complex multiplet in the aromatic region for the phenyl protons.

-

¹³C NMR : The carbon spectrum provides distinct signals for the methyl and methine carbons of the ethyl chain, as well as for the carbons of the benzene ring.[11]

-

-

Mass Spectrometry (MS) : Mass spectral analysis confirms the molecular weight of 140.61 g/mol and provides a characteristic fragmentation pattern useful for identification.[4]

-

Infrared (IR) Spectroscopy : IR spectra exhibit characteristic absorption bands corresponding to C-H stretching (both aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Cl bond.

Authoritative spectral data can be found in databases such as the SDBS (AIST Spectral DB).[7]

Synthesis, Purification, and Reactivity

Synthesis Protocol: Free-Radical Chlorination of Ethylbenzene

A common and effective laboratory-scale synthesis involves the side-chain chlorination of ethylbenzene, initiated by ultraviolet light.[8] The causality behind this choice is that UV light promotes the homolytic cleavage of chlorine gas (Cl₂) into chlorine radicals, which then selectively abstract a benzylic hydrogen from ethylbenzene. The resulting benzylic radical is stabilized by resonance with the phenyl ring, favoring substitution at this position over others.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Steps:

-

Setup : To a 250 mL round-bottom flask, add 101.5 g (0.5 mol) of ethylbenzene. Equip the flask with a reflux condenser, a thermometer, and a gas inlet tube (bubbler).[8]

-

Initiation : Heat the ethylbenzene to 70°C. Position a quartz UV lamp approximately 30 cm from the flask to initiate the radical reaction.[8]

-

Chlorination : Introduce dry chlorine gas through the bubbler. The rate of addition must be carefully controlled to maintain a faint green color in the liquid; an intense green indicates an excess of chlorine, which can lead to the formation of polychlorinated byproducts.[8]

-

Reaction Monitoring : Continue the chlorine addition until the theoretical mass required for monochlorination (approximately 15.8 g) has been introduced.

-

Workup : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with water to remove any dissolved HCl.[8]

-

Drying : Separate the organic layer and dry it over anhydrous calcium chloride.[8]

Purification Protocol: Vacuum Distillation

This compound is thermally labile and can decompose upon heating at atmospheric pressure.[8] Therefore, purification must be performed via vacuum distillation. This technique lowers the boiling point, allowing the compound to distill at a temperature that does not induce degradation.

Detailed Steps:

-

Setup : Assemble a standard vacuum distillation apparatus.

-

Distillation : Filter the dried crude product into the distillation flask. Apply vacuum and gently heat the flask.

-

Fraction Collection : Collect the product fraction boiling at 84-94°C under a reduced pressure of 20-25 mmHg.[8] This fraction primarily contains this compound, with small amounts of the isomeric (2-chloroethyl)benzene.[8]

Core Reactivity

The synthetic utility of this compound is primarily derived from the reactivity of its benzylic chloride group.

-

Nucleophilic Substitution : The chlorine atom is a good leaving group, and the adjacent phenyl ring stabilizes the resulting carbocation intermediate (in an Sₙ1 pathway) or the transition state (in an Sₙ2 pathway). This facilitates substitution reactions with a wide range of nucleophiles, making it a key building block.[1][12]

-

Elimination Reactions : Under basic conditions, it can undergo elimination reactions to form styrene.[8]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical starting material or intermediate.[1]

-

Pharmaceutical Synthesis : It is used as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). The 1-phenylethyl moiety it provides is a common structural motif in many drug molecules.[1]

-

Polymer Chemistry : The reactive benzylic chloride allows it to function as an initiator in living cationic polymerization processes. Related bifunctional initiators, such as 1,4-bisthis compound, are used to synthesize well-defined ABA triblock copolymers with precise control over molecular architecture.[2]

-

Fine Chemical and Agrochemical Synthesis : It serves as an intermediate in the production of dyes, fragrances, and pesticides.[1][13] Its ability to undergo substitution reactions allows for the straightforward attachment of the phenylethyl scaffold to other molecules.[1]

Safety, Handling, and Disposal

This compound is a hazardous chemical that requires strict safety protocols.

Hazard Identification

-

Flammability : It is a flammable liquid and vapor, with a flash point of 44°C.[7][10] Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

-

Health Hazards : The compound is irritating to the eyes, skin, and respiratory system.[1][6][10]

-

Reactivity Hazards : It is incompatible with strong oxidizing agents.[6]

Handling and Personal Protective Equipment (PPE)

-

Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][10]

-

Personal Protective Equipment :

-

Gloves : Wear suitable chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves properly.[10]

-

Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.[1]

-

Respiratory Protection : If ventilation is inadequate, use a respirator with an appropriate cartridge (e.g., OV/AG/P99).[10]

-

-

Static Discharge : Take precautionary measures against static discharge, as vapors can form explosive mixtures with air.[1][7] Use non-sparking tools and ground/bond containers and receiving equipment.[1][7]

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container under an inert atmosphere, as the compound can be air-sensitive.[1][7]

-

Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[10] Contaminated packaging should be disposed of as unused product. Do not let the product enter drains.[10]

References

- 1. Page loading... [guidechem.com]

- 2. 1,4-Bisthis compound|40959-74-8 [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ((1R)-1-Chloroethyl)benzene | C8H9Cl | CID 642190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound | 672-65-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. prepchem.com [prepchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. capotchem.com [capotchem.com]

- 11. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]

- 12. CAS 20001-65-4: Benzene, 1-chloro-4-(1-chloroethyl)- [cymitquimica.com]

- 13. Buy 2,4-Dichloro-1-(1-chloroethyl)benzene | 60907-89-3 [smolecule.com]

Synonyms for (1-Chloroethyl)benzene like alpha-phenylethyl chloride

An In-depth Technical Guide to (1-Chloroethyl)benzene: Synthesis, Reactivity, and Applications in Modern Drug Development

This guide provides a comprehensive technical overview of this compound, a pivotal reagent and intermediate in organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, characteristic reactivity, and critical applications, with an emphasis on its role in the pharmaceutical industry. The narrative is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for the practicing scientist.

Nomenclature and Structural Identification

This compound is a monochlorinated aromatic hydrocarbon. Accurate identification is crucial for regulatory compliance, safety, and experimental reproducibility. The compound is systematically named under IUPAC nomenclature as 1-chloroethylbenzene [1]. However, it is widely known by several common and historical synonyms which frequently appear in literature and chemical catalogs.

Understanding these synonyms is essential for any researcher conducting literature reviews or sourcing reagents.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value | Source(s) |

| Primary IUPAC Name | 1-chloroethylbenzene | [1] |

| Common Synonyms | α-Phenylethyl chloride, 1-Phenylethyl chloride, α-Methylbenzyl chloride, 1-Phenyl-1-chloroethane | [1][2][3][4] |

| CAS Registry Number | 672-65-1 | [1][5] |

| Molecular Formula | C₈H₉Cl | [1][2][5] |

| SMILES | CC(Cl)C1=CC=CC=C1 | [1] |

| InChIKey | GTLWADFFABIGAE-UHFFFAOYSA-N | [1] |

It is critical to distinguish this compound (alpha-chloro isomer) from its structural isomer, (2-Chloroethyl)benzene (beta-chloro isomer, CAS 622-24-2), as their reactivity and synthetic applications differ significantly[6][7]. The position of the chlorine atom on the ethyl side-chain dictates its chemical behavior, a topic explored in Section 4.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its handling, purification, and characterization. This compound is a colorless to light yellow liquid with a characteristic aromatic odor[4][5]. It is flammable and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 140.61 g/mol | [1][2][8] |

| Appearance | Colorless to light yellow liquid | [5][9] |

| Density | 1.0631 g/cm³ (at 20°C) | [9] |

| Boiling Point | 85-90 °C at reduced pressure (e.g., 20-33 mmHg) | [10][11] |

| Refractive Index | ~1.526 (at 25°C) | [5][9] |

| Solubility | Insoluble in water; soluble in common organic solvents (ethanol, ether, benzene) | [5][9] |

| Vapor Pressure | 1.17 mmHg at 25°C | [5][9] |

Spectroscopic data is the cornerstone of structural verification. The primary methods for characterizing this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet for the methine proton (CH) coupled to the methyl protons and a doublet for the methyl (CH₃) protons, alongside multiplets for the aromatic protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum provides signals for the two aliphatic carbons and the distinct aromatic carbons[12].

-

Mass Spectrometry (EI-MS): The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns, which can be referenced against spectral databases like the NIST WebBook[13].

Synthesis and Purification

The most common laboratory and industrial synthesis of this compound is through the free-radical chlorination of ethylbenzene. This method is valued for its directness and use of readily available starting materials.

Synthesis Workflow: Free-Radical Chlorination of Ethylbenzene

The underlying principle of this synthesis is the selective halogenation of the benzylic position, which is activated towards free-radical attack due to the resonance stabilization of the resulting benzylic radical.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established preparative organic chemistry methods[10].

Materials:

-

Ethylbenzene (0.5 mol)

-

Dry Chlorine Gas

-

Anhydrous Calcium Chloride

-

250 mL round-bottom flask, reflux condenser, thermometer, gas bubbler

-

Quartz UV lamp

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble the flask with the condenser, thermometer, and gas inlet. Place 101.5 g (0.5 mol) of ethylbenzene into the flask.

-

Initiation: Heat the reaction mixture to 70°C. Position the quartz lamp approximately 30 cm from the flask to initiate the reaction.

-

Chlorination: Introduce a slow, steady stream of dry chlorine gas into the heated ethylbenzene. The rate should be controlled such that the liquid maintains a faint green color under UV illumination. An intense green color indicates an excess of chlorine, which can lead to undesired polychlorinated byproducts[10].

-

Monitoring: Continue the reaction until the theoretical mass of chlorine (e.g., for monochlorination) has been added.

-

Quenching & Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash thoroughly with water to remove any dissolved HCl.

-

Drying: Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purification: Filter off the drying agent. The crude product is purified by vacuum distillation. Collect the fraction boiling between 84-94°C at 20-25 mmHg[10]. This fraction primarily contains this compound, though it may have small amounts of the (2-chloro-ethyl)benzene isomer. The typical yield is around 90%[10].

Trustworthiness: This protocol is self-validating. The progress can be monitored by GC analysis of aliquots. The final product purity must be confirmed by GC-MS and NMR to ensure the correct isomer has been synthesized and to quantify any residual starting material or byproducts.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the C-Cl bond at the benzylic position. This position is activated for both nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: The benzylic carbocation that forms upon departure of the chloride ion is resonance-stabilized by the adjacent benzene ring. This makes this compound highly susceptible to Sₙ1 reactions with a wide range of nucleophiles. It can also undergo Sₙ2 reactions. This reactivity is the foundation of its use as an intermediate, allowing for the introduction of various functional groups (e.g., -OH, -OR, -CN, -NHR) at the benzylic position[5].

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo E2 elimination to form styrene. This is a common decomposition pathway, especially at elevated temperatures[10].

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Industry

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals[4][5][14]. Its ability to act as a phenylethylating agent is its most significant feature.

Role in Pharmaceutical Synthesis

A notable example of its application is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). In a key step of the BHC Company's synthesis of Ibuprofen , 1-(4-isobutylphenyl)ethanol is carbonylated under pressure with a palladium catalyst in the presence of HCl. The reaction is presumed to proceed through an intermediate this compound derivative, which is then carbonylated to form the final product[15]. This highlights the compound's role in constructing the propanoic acid side-chain of the final active pharmaceutical ingredient (API).

While this compound is a key intermediate, it's important for researchers to correctly identify the required isomer. For instance, the synthesis of Fingolimod, a drug for multiple sclerosis, utilizes the isomer (2-Chloroethyl)benzene as a precursor, not this compound[6]. This underscores the importance of precise structural knowledge in drug design and synthesis.

Other Industrial Uses

Beyond pharmaceuticals, this compound serves as an intermediate in the production of:

-

Agrochemicals: As a precursor for various pesticides[14].

-

Dyes and Fragrances: Used to introduce the phenylethyl moiety into larger molecules[5].

-

Polymer Chemistry: As a source for styrene production via dehydrochlorination[10].

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Flammable Liquid | GHS02 | Danger | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | GHS05, GHS07 | Danger | H315: Causes skin irritation |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage |

| Respiratory Sensitization | GHS08 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |

| Data sourced from PubChem and Sigma-Aldrich[1]. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[16].

-

Store in a tightly sealed container in a cool, dry, flammables-designated area.

-

Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes[16][17].

Conclusion

This compound, also known as α-phenylethyl chloride, is a cornerstone intermediate in modern organic synthesis. Its value is derived from the unique reactivity of the benzylic chloride, which allows for its facile conversion into a variety of functionalized molecules. For researchers in drug development, a comprehensive understanding of its synthesis, purification, reactivity, and safe handling is not merely advantageous but essential. The protocols and data presented in this guide serve as a robust foundation for the effective and safe utilization of this versatile chemical building block in the pursuit of novel therapeutic agents and other advanced materials.

References

- 1. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 672-65-1 [chemicalbook.com]

- 3. Benzene, (1-chloroethyl)- [webbook.nist.gov]

- 4. CAS 672-65-1: 1-Phenylethyl chloride | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. innospk.com [innospk.com]

- 7. CAS 622-24-2: Phenylethyl chloride | CymitQuimica [cymitquimica.com]

- 8. (S)-(1-chloroethyl)benzene | C8H9Cl | CID 11521090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. prepchem.com [prepchem.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]

- 13. Benzene, (1-chloroethyl)- [webbook.nist.gov]

- 14. Page loading... [guidechem.com]

- 15. Ibuprofen - Wikipedia [en.wikipedia.org]

- 16. capotchem.com [capotchem.com]

- 17. file1.lookchem.com [file1.lookchem.com]

Physical properties of (1-Chloroethyl)benzene boiling point and density

An In-Depth Technical Guide to the Physical Properties of (1-Chloroethyl)benzene

For professionals in research, chemical synthesis, and pharmaceutical development, a precise understanding of the physical properties of reagents is fundamental to experimental design, process optimization, and safety. This compound (CAS No. 672-65-1), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1][2] This guide provides a detailed examination of its boiling point and density, offering both established data and the experimental protocols required for their verification.

Compound Profile: this compound

This compound, also known as 1-Phenylethyl chloride or α-Methylbenzyl chloride, is a colorless to light-yellow liquid with the chemical formula C₈H₉Cl.[2][3][4] Its molecular structure, featuring a chlorine atom on the ethyl group attached to a benzene ring, makes it a reactive and versatile intermediate in organic synthesis.[2] Accurate knowledge of its physical constants is critical for procedures such as distillation-based purification, reaction temperature control, and ensuring safe handling and storage.[5][6]

Core Physical Properties: Boiling Point and Density

The boiling point and density are cornerstone physical properties that define the behavior of a liquid under various conditions. The values for this compound are summarized below.

| Physical Property | Reported Value | Conditions | Source(s) |

| Boiling Point | 195 °C | Atmospheric Pressure | [3][7][8] |

| 90 °C | 33 mmHg (Reduced Pressure) | [1][9][10] | |

| Density | 1.06 g/cm³ | 20 °C | [1][3][7][8] |

| Molecular Weight | 140.61 g/mol | - | [1][11] |

Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure exerted on it, leading to a phase transition from liquid to gas.[12][13] The significant difference between the boiling point of this compound at atmospheric pressure (195 °C) and under reduced pressure (90 °C at 33 mmHg) highlights a critical consideration for its purification.[1][3][9] Distillation at atmospheric pressure may require temperatures high enough to risk decomposition of the compound. Therefore, vacuum distillation is often the preferred method for purifying such compounds, allowing boiling to occur at a lower, less destructive temperature.

Density Analysis

Density is the mass of a substance per unit volume and is an intrinsic property useful for identification and assessing purity.[14] The density of this compound is reported as 1.06 g/cm³ at 20°C, indicating it is slightly denser than water.[1][3] It is crucial to note that density is temperature-dependent; for most liquids, density decreases as temperature increases due to thermal expansion.[14] Therefore, any experimental determination of density must be accompanied by a precise temperature reading.

Experimental Determination Protocols

To ensure scientific integrity, reported physical constants should be verifiable. The following sections detail standardized, self-validating laboratory protocols for determining the boiling point and density of this compound.

Protocol: Boiling Point Determination (Microscale Capillary Method)

This method is ideal for determining the boiling point with a small amount of sample, a common scenario in research and development. The principle relies on matching the vapor pressure of the liquid with the external pressure.[12][15]

Methodology:

-

Preparation: Seal one end of a glass capillary tube by heating it in a flame.

-

Sample Setup: Place a few milliliters of this compound into a small test tube or fusion tube.[13] Invert the sealed capillary tube and place it (open end down) into the liquid.[12]

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block) to ensure uniform heat distribution.[12][16]

-

Observation & Measurement: Heat the apparatus slowly and gently.[12] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid, continuous stream of bubbles emerges from the capillary's open end. This indicates the liquid's vapor pressure is overcoming the external pressure.

-

Boiling Point Reading: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[12] At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure. Record this temperature.

Caption: Experimental setup for microscale boiling point determination.

Protocol: Density Determination

This protocol uses standard laboratory equipment to determine density by directly measuring mass and volume.[14][17] For higher precision, a pycnometer would be used, but this method is sufficient for routine verification.

Methodology:

-

Mass of Container: Using an analytical balance, measure and record the mass of a clean, dry graduated cylinder (e.g., 10 mL or 25 mL).[17]

-

Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder. To minimize error, read the volume from the bottom of the meniscus.[17] Record the exact volume.

-

Mass of Container and Liquid: Weigh the graduated cylinder containing the liquid and record this combined mass.[17]

-

Temperature Measurement: Immediately measure and record the temperature of the liquid.[14]

-

Calculation: Calculate the density using the formula: Density = (Mass of Liquid) / (Volume of Liquid) Where Mass of Liquid = (Combined Mass) - (Mass of Empty Container).

-

Validation: Repeat the measurement two more times and calculate the average density to improve accuracy and precision.[17]

Caption: Workflow for the experimental determination of density.

Safety and Handling Precautions

As a Senior Application Scientist, it is imperative to emphasize that technical execution must be paired with rigorous safety protocols. This compound is a flammable liquid and vapor.[3][6][11] It is also classified as a substance that causes skin irritation and serious eye irritation.[3][6][18]

-

Engineering Controls: Always handle this chemical in a well-ventilated area or a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[18]

-

Fire Safety: Keep away from sources of ignition, including open flames, sparks, and hot surfaces.[3] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[18]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

The physical properties of this compound, specifically its boiling point of 195 °C at atmospheric pressure and its density of 1.06 g/cm³ at 20°C, are well-established.[3][7][8] Understanding the influence of pressure on the boiling point is key to its successful purification via vacuum distillation. The protocols provided herein offer a framework for the empirical validation of these properties, reinforcing the principles of scientific integrity and reproducibility essential in research and drug development. Adherence to strict safety measures is non-negotiable when handling this reactive and hazardous compound.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 672-65-1: 1-Phenylethyl chloride | CymitQuimica [cymitquimica.com]

- 3. This compound | 672-65-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Benzene, (1-chloroethyl)- [webbook.nist.gov]

- 5. vernier.com [vernier.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. chemicalpoint.eu [chemicalpoint.eu]

- 9. This compound CAS#: 672-65-1 [m.chemicalbook.com]

- 10. 672-65-1 this compound AKSci U237 [aksci.com]

- 11. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. capotchem.com [capotchem.com]

(1-Chloroethyl)benzene: A Comprehensive Technical Guide

An In-depth Examination of the Synthesis, Properties, and Applications of a Versatile Chemical Intermediate

Abstract

(1-Chloroethyl)benzene, a substituted aromatic hydrocarbon, is a pivotal intermediate in a multitude of synthetic organic reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly within the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols. All data is supported by authoritative sources to ensure scientific integrity.

Core Molecular and Physical Properties

This compound, also known as α-methylbenzyl chloride or 1-phenyl-1-chloroethane, is a colorless to light yellow liquid.[1][2] Its fundamental properties are crucial for its handling, application in synthesis, and analytical characterization.

Molecular Formula and Weight

The chemical structure of this compound consists of a benzene ring attached to an ethyl group, with a chlorine atom substituting one of the hydrogens on the α-carbon of the ethyl side chain.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for designing reaction conditions, purification procedures, and for ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 672-65-1 | [1][3][7] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 85-90 °C at 2.6-33 mmHg | [1][8] |

| Density | 1.06 g/cm³ | [1][8] |

| Flash Point | 44 °C | [1][9] |

| Refractive Index | 1.526-1.528 | [5][8] |

| Solubility | Insoluble in water; soluble in ethanol, ether, and benzene. | [5][8] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired purity, yield, and the available starting materials. A common and effective method is the direct chlorination of ethylbenzene.

Free Radical Chlorination of Ethylbenzene

This method involves the reaction of ethylbenzene with chlorine gas under the influence of ultraviolet (UV) light. The UV light initiates the formation of chlorine radicals, which then selectively abstract a benzylic hydrogen from the ethyl group, leading to the formation of the this compound radical, which then reacts with another molecule of chlorine.

2.1.1. Experimental Protocol:

-

Reaction Setup: To a 250 ml round-bottom flask equipped with a reflux condenser, thermometer, and a gas bubbler, add 101.5 g (0.5 mol) of ethylbenzene.[10]

-

Initiation: Heat the reaction mixture to 70°C and position a quartz lamp approximately 30 cm from the flask.[10]

-

Chlorination: Introduce dry chlorine gas (previously washed with concentrated sulfuric acid) into the heated ethylbenzene. The rate of chlorine introduction should be controlled to maintain a faint green color in the liquid when illuminated by the quartz lamp. An intense green color indicates an excess of chlorine, which can lead to the formation of polychlorinated byproducts.[10]

-

Reaction Monitoring: Continue the reaction until 15.8 g of chlorine has been consumed.

-

Workup: Cool the reaction mixture and wash it with water in a separatory funnel.

-

Purification: Dry the organic layer over anhydrous calcium chloride and then purify by vacuum distillation. Collect the fraction boiling at 84-94°C / 20-25 mmHg. This fraction primarily contains this compound with small amounts of (2-chloroethyl)benzene.[10]

The expected yield of the desired fraction is approximately 120 g (90% based on ethylbenzene).[10]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the lability of the chlorine atom at the benzylic position. This makes it a versatile substrate for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The benzylic carbocation intermediate that can be formed upon the departure of the chloride ion is stabilized by resonance with the adjacent benzene ring. This facilitates both SN1 and SN2 type reactions.

This reactivity is harnessed in various synthetic applications, where the chloro group is displaced by a wide range of nucleophiles, such as amines, alkoxides, and cyanide, to introduce new functional groups.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of numerous organic compounds, including active pharmaceutical ingredients (APIs).[5][9]

Intermediate in Pharmaceutical Synthesis

Its ability to undergo nucleophilic substitution makes it a valuable precursor for introducing the 1-phenylethyl moiety into larger molecules. One notable example is its role in some synthetic routes for the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The synthesis can proceed through the intermediacy of a this compound derivative.[11]

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is also utilized in the synthesis of various pesticides and herbicides.[9] Its reactivity allows for the construction of complex molecular frameworks required for biological activity.

Use as a Solvent and in Chemical Synthesis

Beyond its role as an intermediate, this compound can also be employed as a solvent in certain organic reactions due to its ability to dissolve a variety of organic compounds.[5] It is also a starting material for the production of styrene.[10]

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[12][13] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methine proton, and the methyl protons. The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-H bonds of the aromatic ring and the aliphatic side chain, as well as the C-Cl bond.[14]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure.[15]

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.[13]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can be used for both qualitative and quantitative analysis.[13]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is flammable and can form explosive mixtures with air.[5] It is irritating to the eyes, respiratory system, and skin.[2][5]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[16]

-

Handling: Use only in a well-ventilated area and keep away from sources of ignition.[5][16]

-

Storage: Store in a flammable-liquids area in a tightly closed container.[5]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[16]

Conclusion

This compound is a chemical of significant industrial and academic importance. Its well-defined molecular and physical properties, coupled with its versatile reactivity, make it an indispensable tool in synthetic organic chemistry. A thorough understanding of its synthesis, handling, and analytical characterization is paramount for its safe and effective use in research and development, particularly in the pharmaceutical and agrochemical sectors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Benzene, (1-chloroethyl)- [webbook.nist.gov]

- 4. Benzene, (1-chloroethyl)- [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | 672-65-1 [chemicalbook.com]

- 7. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Page loading... [wap.guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. Ibuprofen - Wikipedia [en.wikipedia.org]

- 12. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Benzene, (1-chloroethyl)- [webbook.nist.gov]

- 15. Benzene, (1-chloroethyl)- [webbook.nist.gov]

- 16. capotchem.com [capotchem.com]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (1-Chloroethyl)benzene

Introduction: The Imperative for Structural Verification

(1-Chloroethyl)benzene (CAS No. 672-65-1), a halogenated aromatic compound, serves as a critical intermediate in the synthesis of various pharmaceutical and specialty chemical products. Its chemical reactivity is largely dictated by the stereochemistry of the benzylic chloride and its influence on the phenyl ring. For researchers, scientists, and professionals in drug development, the unambiguous confirmation of its molecular structure is a foundational requirement for ensuring reaction specificity, product purity, and, ultimately, the safety and efficacy of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of organic molecules in solution.[1] Its non-destructive nature and the wealth of information it provides regarding the chemical environment, connectivity, and stereochemistry of atoms make it an indispensable tool. This technical guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectroscopic data for this compound, providing not only the spectral data but also the underlying scientific principles that govern the observed chemical shifts and coupling patterns. We will delve into the expert interpretation of the spectra and provide a robust, field-proven protocol for data acquisition.

Theoretical Framework: Understanding the Spectral Signature

The NMR spectrum of this compound is a direct reflection of its molecular structure. The key features are the chiral center at the benzylic carbon (Cα) and the monosubstituted phenyl ring. The electronegativity of the chlorine atom and the magnetic anisotropy of the benzene ring are the dominant factors influencing the chemical shifts of the neighboring protons and carbons.

-

Electronegativity: The electron-withdrawing nature of the chlorine atom deshields the adjacent methine proton (Hα) and the carbon to which it is attached (Cα), causing their signals to appear at a higher chemical shift (downfield) compared to a non-halogenated analogue like ethylbenzene.[2]

-

Magnetic Anisotropy: The π-electron system of the benzene ring generates a powerful induced magnetic field. Protons directly attached to the ring (aryl protons) lie in the deshielding region of this field, resulting in their characteristic downfield chemical shifts (typically δ 7.0-8.0 ppm). Conversely, protons positioned above or below the plane of the ring would be shielded.[3]

-

Spin-Spin Coupling: The interaction of the magnetic moments of non-equivalent neighboring protons leads to the splitting of NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the number of neighboring protons and the dihedral angle between them.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a clear fingerprint of its proton environments. The key signals arise from the ethyl side chain and the aromatic ring.

Data Summary: ¹H NMR of this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Methyl Protons (-CH₃) | ~1.85 | Doublet (d) | 3H | ~6.9 |

| Methine Proton (-CH) | ~5.09 | Quartet (q) | 1H | ~6.9 |

| Aromatic Protons (Ar-H) | ~7.25-7.40 | Multiplet (m) | 5H | - |

Data is synthesized from spectral databases and established NMR principles.[4][5]

Expert Interpretation:

-

The Ethyl Side Chain: The protons of the methyl group (-CH₃) are coupled to the single methine proton (-CH), resulting in a doublet signal as per the n+1 rule (1+1=2). The methine proton, in turn, is coupled to the three methyl protons, leading to a quartet (3+1=4). The shared coupling constant of approximately 6.9 Hz confirms their adjacency. The significant downfield shift of the methine proton to ~5.09 ppm is a direct consequence of the deshielding effect of the attached chlorine atom.

-

The Aromatic Region: The five protons on the monosubstituted benzene ring are chemically non-equivalent, though their signals often overlap to form a complex multiplet in the aromatic region (~7.25-7.40 ppm). At higher field strengths, this multiplet can sometimes be resolved to show the distinct signals for the ortho, meta, and para protons.[3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Data Summary: ¹³C NMR of this compound

| Assignment | Chemical Shift (δ, ppm) |

| Methyl Carbon (-CH₃) | ~26.9 |

| Methine Carbon (-CH) | ~59.8 |

| Aromatic Carbons (ortho, meta) | ~126.5, ~128.8 |

| Aromatic Carbon (para) | ~128.9 |

| Aromatic Carbon (ipso) | ~142.5 |

Data is synthesized from spectral databases and established NMR principles.[6][7]

Expert Interpretation:

-

Aliphatic Carbons: The methyl carbon appears at a typical upfield chemical shift of ~26.9 ppm. The methine carbon, directly bonded to the electronegative chlorine, is significantly deshielded and appears at ~59.8 ppm.[2]

-

Aromatic Carbons: this compound has four distinct types of aromatic carbons due to symmetry. The ipso-carbon (the carbon attached to the chloroethyl group) is a quaternary carbon and often shows a weaker signal. Its chemical shift at ~142.5 ppm is influenced by the substituent effect. The ortho, meta, and para carbons appear in the characteristic aromatic region between 125-130 ppm.[8] Precise assignment of these peaks often requires advanced 2D NMR techniques like HSQC and HMBC.

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring accuracy and reliability.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized residual solvent peak.[9]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[10]

-

The final solution height in the NMR tube should be approximately 4-5 cm to ensure it is within the active volume of the spectrometer's coils.[9]

-

-

Spectrometer Setup and Calibration:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is particularly important for resolving the aromatic multiplet.[7]

-

The instrument's magnetic field must be shimmed on the sample to ensure homogeneity, resulting in sharp, symmetrical peaks.

-

The ¹H and ¹³C spectra should be calibrated using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or by setting the CDCl₃ carbon signal to 77.16 ppm in the ¹³C spectrum.[9]

-

-

¹H NMR Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for adequate relaxation of all carbon nuclei, including quaternary carbons.[7]

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[7]

-

Visualizing Molecular Structure and NMR Data

The following diagram illustrates the structure of this compound and highlights the key proton and carbon environments with their approximate chemical shifts.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(672-65-1) 1H NMR [m.chemicalbook.com]

- 6. This compound(672-65-1) 13C NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. ((1R)-1-Chloroethyl)benzene | C8H9Cl | CID 642190 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectrum of (1-Chloroethyl)benzene

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (1-Chloroethyl)benzene

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy, outlines a robust experimental protocol, and offers a detailed interpretation of the spectral data, grounded in established scientific principles. Our approach emphasizes the causality behind spectral features, ensuring a deep and practical understanding for unambiguous structural elucidation.

Introduction: The Role of NMR in Modern Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules.[1][2] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] For professionals in pharmaceutical and chemical research, mastering NMR interpretation is critical for verifying molecular structures, assessing purity, and understanding molecular dynamics. This compound (C₈H₉Cl), a substituted aromatic compound, serves as an excellent model for demonstrating the power of NMR in distinguishing between subtle differences in chemical environments, particularly between the aliphatic side chain and the aromatic ring system.[4][5]

Visualizing the Analyte: this compound

To facilitate a clear discussion of the NMR spectra, the unique proton and carbon environments of this compound are labeled in the diagram below. The chiral center at Cα renders the two ortho protons (H-2, H-6) and the two meta protons (H-3, H-5) diastereotopic, and thus chemically non-equivalent.

Caption: Structure of this compound with labeled atoms.

Section 1: Experimental Protocol for High-Resolution NMR

The acquisition of high-quality NMR spectra is foundational to accurate structural analysis. The following protocol describes a self-validating system for preparing and analyzing a sample of this compound.

Sample Preparation

The integrity of the NMR spectrum is directly dependent on meticulous sample preparation.[6] A homogenous solution free of particulate matter and paramagnetic impurities is essential for achieving sharp, well-resolved signals.[7]

-

Material Quantity : Weigh 5-25 mg of purified this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]

-

Solvent Selection : Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds.[6] The residual protium signal in CDCl₃ at ~7.26 ppm serves as a convenient secondary chemical shift reference.[6]

-

Internal Standard : For precise chemical shift calibration, add a small amount of tetramethylsilane (TMS). TMS is chemically inert and its signal is defined as 0.00 ppm, providing an absolute reference point.[9][10]

-

Homogenization and Transfer : Ensure the sample is fully dissolved in the vial. If any solid particles remain, filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[7] This step is crucial as suspended solids will disrupt the magnetic field homogeneity, leading to broadened spectral lines.

-

Labeling and Cleaning : Cap and label the NMR tube clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[11]

Data Acquisition Workflow

The following workflow outlines the key stages from sample preparation to the final processed spectrum, ensuring reproducibility and accuracy.

Caption: Standard workflow for NMR sample analysis.

Section 2: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling patterns.[12] For this compound, the spectrum is logically divided into two distinct regions: the aliphatic side chain and the aromatic ring.

Aliphatic Region (δ 1.5 - 5.5 ppm)

-

Methyl Protons (Hβ, -CH₃) : The three equivalent protons of the methyl group are expected to appear as a doublet around δ 1.8-2.1 ppm . This signal is split by the single adjacent methine proton (Hα) according to the n+1 rule (1+1=2 peaks).

-

Methine Proton (Hα, -CH(Cl)-) : The single methine proton is significantly deshielded by two electronegative groups: the adjacent chlorine atom and the phenyl ring. Its signal is therefore shifted downfield, appearing as a quartet around δ 5.0-5.3 ppm . The signal is split into a quartet by the three neighboring methyl protons (3+1=4 peaks).

The coupling constant (J), which represents the magnitude of the spin-spin splitting, will be identical for both the doublet and the quartet, typically in the range of 6.5-7.5 Hz. This reciprocal coupling is a definitive confirmation of the connectivity between these two groups.

Aromatic Region (δ 7.2 - 7.5 ppm)

The five protons on the benzene ring are deshielded by the aromatic ring current, causing them to resonate in the characteristic downfield region of δ 7.2-7.5 ppm.[13][14] The -(CH(Cl)CH₃) substituent has a weak electronic effect on the ring, meaning the chemical shifts of the ortho (H-2, H-6), meta (H-3, H-5), and para (H-4) protons are very similar. This similarity, combined with complex coupling patterns (ortho, meta, and para couplings), typically results in the signals overlapping to form a single, complex multiplet . While resolving individual signals may require a high-field spectrometer, the integration of this entire multiplet will correspond to five protons.

Section 3: Analysis of the ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR spectra provide one signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons.[15] The chemical shift of each signal is highly sensitive to the carbon's electronic environment.[16]

Aliphatic Carbons (δ 20 - 70 ppm)

-

Methyl Carbon (Cβ, -CH₃) : This carbon is in a typical alkane environment and is expected to resonate in the upfield region, around δ 25-30 ppm .

-

Methine Carbon (Cα, -CH(Cl)-) : This carbon is directly bonded to an electronegative chlorine atom, which strongly deshields it. Its signal will appear significantly downfield, around δ 60-65 ppm .

Aromatic Carbons (δ 125 - 145 ppm)

The carbons of the benzene ring resonate between δ 120-150 ppm.[17] Due to the substituent, the symmetry of the ring is broken, resulting in four distinct signals for the six aromatic carbons.

-

Ortho (C-2, C-6) and Meta (C-3, C-5) Carbons : These pairs of carbons are chemically equivalent and will produce two distinct signals around δ 126-129 ppm .

-

Para Carbon (C-4) : This carbon will have a chemical shift similar to the ortho and meta carbons, typically around δ 128-130 ppm .

-

Ipso Carbon (C-1) : The ipso-carbon, which is directly attached to the chloroethyl substituent, experiences a different electronic environment and is deshielded relative to the other protonated ring carbons. It is expected to appear further downfield, around δ 140-144 ppm . Quaternary carbons like this often have a lower signal intensity.[15]

Section 4: Data Summary

The predicted NMR spectral data for this compound, based on established principles of chemical shifts and coupling constants, are summarized below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ~ 7.4 - 7.2 | Multiplet | 5H | Aromatic (H-2, H-3, H-4, H-5, H-6) | - |

| ~ 5.15 | Quartet | 1H | Methine (Hα) | ~ 7.0 |

| ~ 2.00 | Doublet | 3H | Methyl (Hβ) | ~ 7.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 142 | C-1 (Ipso) |

| ~ 129 | C-4 (Para) |

| ~ 128 | C-3, C-5 (Meta) |

| ~ 126 | C-2, C-6 (Ortho) |

| ~ 62 | Cα (Methine) |

| ~ 27 | Cβ (Methyl) |

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The ¹H NMR spectrum definitively establishes the connectivity of the ethyl fragment through the characteristic quartet-doublet pattern and confirms the presence of a monosubstituted benzene ring via the 5-proton aromatic multiplet. The ¹³C NMR spectrum complements this by confirming the presence of six unique carbon environments, consistent with the proposed structure. This guide demonstrates a systematic approach, from sample preparation to detailed spectral interpretation, that forms the bedrock of reliable chemical analysis in research and industrial settings.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. microbenotes.com [microbenotes.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. This compound | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. organomation.com [organomation.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

The Vibrational Signature of a Chiral Intermediate: An In-Depth Technical Guide to the Infrared Spectroscopy of (1-Chloroethyl)benzene

Abstract

(1-Chloroethyl)benzene, a chiral halogenated aromatic compound, serves as a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its molecular structure, characterized by a monosubstituted benzene ring and a chiral ethyl chloride side chain, gives rise to a unique and informative infrared (IR) spectrum. This technical guide provides a comprehensive analysis of the vibrational spectroscopy of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its spectral features. We will delve into the theoretical basis for its IR absorption bands, present an in-depth interpretation of its experimental spectrum, and provide a robust, field-proven protocol for acquiring high-quality spectral data. This guide is designed to be a self-validating system, grounding all interpretations in the fundamental principles of vibrational spectroscopy and supporting them with authoritative references.

Introduction: The Analytical Imperative for this compound

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous characterization of intermediates is paramount. This compound (C₈H₉Cl) is a key building block whose stereochemistry and purity can significantly influence the outcome of a synthetic route.[1] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the identity and structural integrity of this molecule. By probing the vibrational modes of its constituent chemical bonds, IR spectroscopy provides a molecular "fingerprint," allowing for the verification of functional groups and the overall molecular architecture. This guide will elucidate the causality behind the observed spectral features, empowering the scientist to not only identify this compound but also to assess its chemical environment.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is a direct manifestation of its molecular structure. The molecule consists of a benzene ring monosubstituted with a 1-chloroethyl group. This structure presents several distinct types of chemical bonds, each with characteristic vibrational frequencies.

-

Aromatic C-H Stretches: The C-H bonds on the benzene ring are expected to exhibit stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[2]

-

Aliphatic C-H Stretches: The C-H bonds of the methyl and methine groups in the ethyl side chain will have stretching vibrations in the 2850-3000 cm⁻¹ region.[3]

-

Aromatic C=C Ring Stretches: The carbon-carbon double bonds within the benzene ring give rise to a series of characteristic sharp absorptions in the 1450-1600 cm⁻¹ range.[2]

-

C-Cl Stretch: The carbon-chlorine bond is a key functional group, and its stretching vibration is anticipated to appear in the fingerprint region, typically between 850 and 550 cm⁻¹.[4]

-

Aromatic C-H Out-of-Plane Bending: For a monosubstituted benzene ring, strong absorption bands due to the out-of-plane bending of the five adjacent C-H bonds are expected in the 690-770 cm⁻¹ region.[5]

Analysis and Interpretation of the Infrared Spectrum

The following analysis is based on a composite understanding derived from the National Institute of Standards and Technology (NIST) gas-phase IR spectrum and theoretical calculations from computational studies.[3][6]

Spectral Data Summary

The table below summarizes the key absorption bands in the infrared spectrum of this compound, with assignments based on their expected vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3090, 3068, 3030 | Weak to Medium | Aromatic C-H Stretching |

| ~2980, 2930 | Medium | Aliphatic C-H Stretching (asymmetric and symmetric) |

| ~1605, 1494, 1455 | Medium to Strong, Sharp | Aromatic C=C Ring Stretching |

| ~1377 | Medium | CH₃ Symmetric Bending (Umbrella Mode) |

| ~1090, 1050 | Medium | Methyl Group Rocking Modes |

| ~971, 911 | Medium | C-H Out-of-Plane Bending |

| ~760, 697 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted Ring) |

| ~650 | Medium to Strong | C-Cl Stretching |

Detailed Peak Assignments

-

3100-3000 cm⁻¹ Region: The weak to medium intensity bands observed around 3090, 3068, and 3030 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the benzene ring.[3] Their position just above 3000 cm⁻¹ is a hallmark of aromaticity.[7]

-

3000-2850 cm⁻¹ Region: The absorptions around 2980 and 2930 cm⁻¹ are attributed to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methine (CH) groups of the ethyl side chain.[3]

-

1650-1400 cm⁻¹ Region: The sharp, medium-to-strong bands at approximately 1605, 1494, and 1455 cm⁻¹ are due to the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[3] These are highly characteristic of a benzene ring and can be used to confirm its presence.

-

Fingerprint Region (below 1400 cm⁻¹): This region contains a wealth of information specific to the molecule's structure.

-

The band at ~1377 cm⁻¹ corresponds to the symmetric bending vibration (umbrella mode) of the methyl group.[3]

-

The absorptions around 1090 and 1050 cm⁻¹ are assigned to the rocking motions of the methyl group.[3]

-

The strong bands at approximately 760 and 697 cm⁻¹ are highly diagnostic for a monosubstituted benzene ring.[3] These arise from the concerted out-of-plane bending of the five adjacent hydrogen atoms on the ring.

-

The absorption in the vicinity of 650 cm⁻¹ is assigned to the C-Cl stretching vibration. The position of this band can be influenced by the conformation of the molecule and is consistent with a secondary alkyl chloride.[4]

-

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines the methodology for obtaining a high-quality infrared spectrum of this compound, a liquid at room temperature, using the Attenuated Total Reflectance (ATR) technique with a Fourier Transform Infrared (FTIR) spectrometer. ATR is often preferred for neat liquids due to its simplicity and minimal sample preparation.[8]

Instrumentation and Materials

-

FTIR Spectrometer (e.g., Bruker ALPHA, Thermo Scientific Nicolet iS5) equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

-

This compound sample.

-

Pasteur pipette or micropipette.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free laboratory wipes.

Step-by-Step Procedure

-

Instrument Preparation and Background Scan:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or acetone. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (primarily water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.[7]

-

-

Sample Application:

-

Using a clean Pasteur pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. Typical acquisition parameters for a routine analysis are:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform a Fourier transform on the interferogram and ratio the resulting single-beam sample spectrum against the stored single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Use the peak-picking function in the software to identify the wavenumbers of the major absorption bands.

-

-

Cleaning:

-

After the analysis, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Experimental Workflow Diagram

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The expected peak positions are grounded in the well-established principles of vibrational spectroscopy for specific functional groups.[9] By following the detailed experimental protocol, a researcher can reliably reproduce the spectrum. The concordance between the experimentally obtained spectrum and the predicted vibrational modes, supported by the provided reference data, serves as a robust validation of the compound's identity. Any significant deviation from the expected spectrum would warrant further investigation into the sample's purity or potential degradation.

Conclusion

The infrared spectrum of this compound is a rich source of structural information, providing a rapid and reliable means of identification and characterization. The key diagnostic features include the aromatic C-H stretches above 3000 cm⁻¹, the characteristic aromatic ring stretching vibrations, the strong out-of-plane bending modes indicative of monosubstitution, and the C-Cl stretch in the fingerprint region. This in-depth guide has provided the theoretical underpinnings, a detailed spectral analysis, and a practical experimental protocol to empower researchers in their synthetic and analytical endeavors. By understanding the causality behind the spectral features, scientists can confidently utilize IR spectroscopy as a cornerstone of quality control and structural elucidation in their work with this important chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzene, 1-chloro-4-ethyl- [webbook.nist.gov]

- 3. IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene – Material Science Research India [materialsciencejournal.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. Benzene, (1-chloroethyl)- [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

Solubility of (1-Chloroethyl)benzene in organic solvents

An In-Depth Technical Guide to the Solubility of (1-Chloroethyl)benzene in Organic Solvents

Executive Summary

This compound, a significant intermediate in various chemical syntheses, including pharmaceuticals and fragrances, exhibits a solubility profile dominated by its molecular structure.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of its solubility in organic solvents. We delve into the physicochemical properties of this compound, the principles governing its dissolution, and present a detailed, field-proven experimental protocol for its quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals, offering the foundational knowledge and actionable methodologies required to effectively utilize this compound in a laboratory and process development setting. The core of this guide is a robust, self-validating experimental workflow designed to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, purification, and formulation design.

Introduction to this compound and its Solubility